N-(2-methoxybenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic system with a thiazole and pyrimidine ring. The 2-methoxybenzyl substituent at the carboxamide position distinguishes it from related derivatives.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-21-12-5-3-2-4-10(12)8-16-13(19)11-9-17-15-18(14(11)20)6-7-22-15/h2-7,9H,8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNSEBNHXXBQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of 2-aminothiazole with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 2-aminothiazole with 2-methoxybenzaldehyde in the presence of a base such as sodium ethoxide, leading to the formation of the intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the thiazolopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and properties, making them useful for various applications.
Scientific Research Applications
Chemistry
N-(2-methoxybenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, enabling the development of new derivatives with tailored properties.
Key Reactions:
- Oxidation : Formation of sulfoxides or sulfones.
- Reduction : Conversion of carbonyl groups to alcohols.
- Substitution : Electrophilic and nucleophilic substitutions at the aromatic or thiazole rings.
Biology
The compound exhibits notable biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Antiviral Properties : Potential use in treating viral infections.
- Cytotoxic Effects : Induces apoptosis in cancer cells, making it a candidate for anticancer therapy .
Medicine
Due to its pharmacological properties, this compound is being investigated for therapeutic applications:
- Anticancer Research : Studies indicate its effectiveness in inhibiting tumor growth through various mechanisms.
- Anti-inflammatory Applications : Potential use in reducing inflammation in chronic diseases .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research demonstrated that the compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be between 8–16 µg/mL for effective strains.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Core Modifications
a. N-(4-Methoxyphenethyl)-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxamide ()
- Key Differences : The 4-methoxyphenethyl group introduces a longer alkyl chain and a para-methoxy substitution compared to the ortho-methoxybenzyl group in the target compound.
- Impact : The para-substitution may enhance π-π stacking interactions in biological systems, while the extended alkyl chain could increase lipophilicity (logP) .
b. (2Z)-2-(Substituted Benzylidene)-3,5-Dioxo Derivatives ()
- Example: Compound 11a (2,4,6-trimethylbenzylidene) and 11b (4-cyanobenzylidene) feature α,β-unsaturated ketone moieties.
- Key Differences: The benzylidene group introduces conjugation, altering electronic properties (e.g., UV absorbance) and reactivity toward nucleophiles.
c. Sulfonamide Derivatives ()
Physicochemical and Spectral Properties
Biological Activity
N-(2-methoxybenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, often referred to as MTDP, is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MTDP, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Overview of the Compound
MTDP belongs to the thiazolopyrimidine family, characterized by a unique thiazolo[3,2-a]pyrimidine core. Its structure includes a methoxybenzyl substituent that enhances its solubility and bioavailability, making it a promising candidate for drug development. The compound has shown potential in various biological assays, particularly in cancer research and neuropharmacology.
Synthesis and Structural Characteristics
The synthesis of MTDP typically involves the condensation of 2-aminothiazole with 2-methoxybenzaldehyde under basic conditions, followed by cyclization to form the thiazolopyrimidine core. The reaction conditions are optimized for high yield and purity, utilizing techniques such as continuous flow reactors for industrial-scale production .
Antitumor Activity
MTDP has demonstrated significant cytotoxic effects against various cancer cell lines. A study highlighted its efficacy against the M-HeLa (cervical adenocarcinoma) cell line, showing higher cytotoxicity compared to standard treatments like Sorafenib . The compound's mechanism appears to involve the induction of apoptosis in cancer cells while exhibiting low toxicity towards normal liver cells .
Table 1: Cytotoxicity of MTDP Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| M-HeLa | 5.0 | Sorafenib | 10.0 |
| MCF-7 | 7.5 | Doxorubicin | 8.0 |
| PC3 | 10.0 | Paclitaxel | 12.0 |
Neuropharmacological Effects
MTDP also acts as a selective positive allosteric modulator of the GluN2A subunit of NMDA receptors, which may have implications for treating neurological disorders such as Alzheimer’s disease . Its interaction with acetylcholinesterase (AChE) has been studied extensively; MTDP showed promising inhibition rates that suggest potential as an AChE inhibitor .
Table 2: Inhibition of Acetylcholinesterase by MTDP
| Concentration (µM) | % Inhibition |
|---|---|
| 1 | 75 |
| 10 | 85 |
| 50 | 90 |
Case Studies and Research Findings
Recent studies have focused on the structural modifications of thiazolopyrimidine derivatives to enhance their biological activity. For instance, derivatives with different substituents at the C5 position were evaluated for their antitumor properties, revealing that specific modifications could significantly increase cytotoxicity against targeted cancer cells .
Case Study: Antitumor Efficacy
A comparative study involving various thiazolopyrimidine derivatives found that MTDP exhibited superior activity against M-HeLa cells compared to other tested compounds. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between MTDP and target proteins involved in tumor growth .
Q & A
Basic Questions
Q. What are the established synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives like N-(2-methoxybenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?
- Methodology : A common approach involves cyclocondensation reactions. For example, refluxing precursors (e.g., substituted pyrimidines or thiazoles) with benzaldehyde derivatives in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate. Optimize reaction time (8–12 hours) and temperature (100–120°C) to enhance yield. Recrystallization from ethyl acetate/ethanol (3:2) typically produces pure crystals suitable for structural analysis .
- Key Considerations : Monitor reaction progress via TLC, and confirm regioselectivity using NMR. Substituents on the benzylidene moiety (e.g., methoxy groups) may require adjusted stoichiometry .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing thiazolo[3,2-a]pyrimidine derivatives?
- Techniques :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves molecular conformation, dihedral angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds). For example, SC-XRD revealed a flattened boat conformation in the pyrimidine ring and dihedral angles up to 80.94° between fused rings .
- FT-IR and NMR : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and regiochemistry. Use - and -NMR to verify methoxybenzyl substitution patterns .
- Validation : Cross-reference crystallographic data (R factors < 0.06) with spectroscopic results to ensure structural consistency .
Advanced Questions
Q. How do substituents on the benzylidene group influence conformational flexibility and intermolecular interactions in thiazolo[3,2-a]pyrimidine derivatives?
- Structural Analysis : Electron-donating groups (e.g., methoxy) increase planarity in the benzylidene moiety, altering dihedral angles with the thiazolo-pyrimidine core. For instance, 2,4,6-trimethoxy substitution resulted in a dihedral angle of 80.94° between the fused rings, while bulkier groups may increase steric hindrance .
- Intermolecular Effects : C–H···O hydrogen bonding patterns (e.g., bifurcated interactions) stabilize crystal packing. Substituent polarity modulates these interactions; for example, carboxy groups enhance hydrogen-bonded chain formation .
Q. What computational strategies are effective for predicting bioactivity and binding modes of thiazolo[3,2-a]pyrimidine derivatives?
- Approaches :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or proteases). Validate with pharmacophore models derived from known bioactive pyrimidines .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with experimental bioactivity data. Methoxy groups, for example, enhance lipophilicity and membrane permeability .
- Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine computational models .
Q. How can researchers resolve contradictions in crystallographic data for structurally related thiazolo[3,2-a]pyrimidine derivatives?
- Case Study : Conflicting R factors (e.g., 0.044 vs. 0.058) may arise from crystal quality or refinement protocols. Re-analyze raw diffraction data using modern software (e.g., SHELXL) and validate hydrogen-bonding networks against electron density maps .
- Statistical Tools : Apply Hamilton R-factor ratio tests to assess significance of structural deviations. For example, compare puckering parameters (e.g., C5 deviation from the pyrimidine plane) across derivatives to identify trends .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for derivatives with sensitive functional groups .
- Crystallography : Prioritize high-resolution SC-XRD (≤ 0.84 Å) to resolve subtle conformational differences. For unstable crystals, employ low-temperature (100 K) data collection .
- Data Reproducibility : Document solvent systems and crystallization conditions meticulously, as ethyl acetate/ethanol ratios significantly impact crystal quality .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
